(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol
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Overview
Description
Grayanotoxin III is a highly toxic diterpenoid compound found in the leaves, flowers, and nectar of various plants in the Ericaceae family, particularly in the Rhododendron genus . This compound is known for its ability to interfere with voltage-gated sodium channels, leading to a range of toxic effects in humans and animals . Grayanotoxin III is one of the principal toxic isoforms found in “mad honey,” which is honey produced by bees that collect nectar from Rhododendron flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Grayanotoxin III has been successfully accomplished through various methods. One notable method involves the highly stereoselective cyclization reactions induced by samarium(II) iodide (SmI2) . The synthesis begins with the enantioselective conjugate addition of a compound to 3-methyl cyclohexenone, followed by a series of cyclization and oxidation steps to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of Grayanotoxin III is not common due to its toxicity and limited applications. Most of the compound is obtained through extraction from natural sources, such as Rhododendron plants .
Chemical Reactions Analysis
Types of Reactions
Grayanotoxin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute functional groups in Grayanotoxin III under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
Grayanotoxin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Neurotoxin Research: Due to its ability to bind to sodium channels, Grayanotoxin III is used to study the mechanisms of neurotoxicity and the function of sodium channels.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on the cardiovascular and nervous systems.
Antioxidant Activity: Research has shown that Grayanotoxin III exhibits antioxidant activity, making it a potential candidate for studies on oxidative stress and related diseases.
Mechanism of Action
Grayanotoxin III exerts its effects by binding to voltage-gated sodium channels in the cell membrane of neurons . This binding prevents the inactivation of sodium channels, leading to prolonged depolarization of the cell membrane . As a result, there is an increased influx of calcium ions into the cells, which can cause dysfunction in excitable tissues such as nerve and muscle cells . The compound also acts on muscarinic receptors, contributing to its toxic effects on the cardiovascular system .
Comparison with Similar Compounds
. Other similar compounds include:
Grayanotoxin I: Similar in structure but with an acetate group at position 14.
Grayanotoxin III is unique due to its specific structural features and its potent toxic effects . Its ability to bind to sodium channels with high affinity makes it a valuable tool for studying neurotoxicity and sodium channel function .
Properties
Molecular Formula |
C20H34O6 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol |
InChI |
InChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3/t10?,11-,12-,13-,14+,15?,17+,18+,19-,20-/m0/s1 |
InChI Key |
BWMFRQKICHXLSH-WSUOOEHKSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1C3O)(C)O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
10-epi-grayanotoxin III grayanotoxin III GTX-III |
Origin of Product |
United States |
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